molecular formula C11H7BrF2 B13566449 2-Bromo-7-(difluoromethyl)naphthalene CAS No. 627527-14-4

2-Bromo-7-(difluoromethyl)naphthalene

Cat. No.: B13566449
CAS No.: 627527-14-4
M. Wt: 257.07 g/mol
InChI Key: BBRLRBMAPHVGPM-UHFFFAOYSA-N
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Description

2-Bromo-7-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 2 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(difluoromethyl)naphthalene typically involves the bromination of 7-(difluoromethyl)naphthalene. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-7-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. In coupling reactions, for example, the bromine atom participates in oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The difluoromethyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-methylnaphthalene
  • 2-Bromo-7-chloronaphthalene
  • 2-Bromo-7-trifluoromethylnaphthalene

Uniqueness

2-Bromo-7-(difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

627527-14-4

Molecular Formula

C11H7BrF2

Molecular Weight

257.07 g/mol

IUPAC Name

2-bromo-7-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7BrF2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,11H

InChI Key

BBRLRBMAPHVGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C(F)F

Origin of Product

United States

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